molecular formula C10H16N2S B7115110 N-(1,2-thiazol-4-ylmethyl)cyclohexanamine

N-(1,2-thiazol-4-ylmethyl)cyclohexanamine

Cat. No.: B7115110
M. Wt: 196.31 g/mol
InChI Key: HMBFQYWMFGGSJG-UHFFFAOYSA-N
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Description

N-(1,2-thiazol-4-ylmethyl)cyclohexanamine is a compound that features a thiazole ring attached to a cyclohexanamine moiety. Thiazoles are a class of heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and are found in various natural products and synthetic drugs .

Properties

IUPAC Name

N-(1,2-thiazol-4-ylmethyl)cyclohexanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2S/c1-2-4-10(5-3-1)11-6-9-7-12-13-8-9/h7-8,10-11H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMBFQYWMFGGSJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCC2=CSN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(1,2-thiazol-4-ylmethyl)cyclohexanamine typically involves the formation of the thiazole ring followed by its attachment to the cyclohexanamine moiety. One common synthetic route includes the reaction of a thioamide with an α-haloketone to form the thiazole ring. The resulting thiazole can then be reacted with cyclohexanamine under suitable conditions to yield the desired compound . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments .

Chemical Reactions Analysis

N-(1,2-thiazol-4-ylmethyl)cyclohexanamine can undergo various chemical reactions, including:

Scientific Research Applications

N-(1,2-thiazol-4-ylmethyl)cyclohexanamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,2-thiazol-4-ylmethyl)cyclohexanamine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the activation or inhibition of biochemical pathways, resulting in various physiological effects .

Comparison with Similar Compounds

N-(1,2-thiazol-4-ylmethyl)cyclohexanamine can be compared with other thiazole-containing compounds such as:

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